N-[2-hydroxy-4-(methylsulfanyl)butyl]quinoline-8-sulfonamide
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Overview
Description
N-[2-hydroxy-4-(methylsulfanyl)butyl]quinoline-8-sulfonamide is a compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological and pharmaceutical activities. The presence of the quinoline moiety in its structure makes it a valuable compound in drug research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]quinoline-8-sulfonamide typically involves the reaction of quinoline derivatives with appropriate sulfonamide precursors. One common method is the reaction of quinoline-8-sulfonyl chloride with 2-hydroxy-4-(methylsulfanyl)butylamine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve the use of automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-4-(methylsulfanyl)butyl]quinoline-8-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted sulfonamide derivatives
Scientific Research Applications
N-[2-hydroxy-4-(methylsulfanyl)butyl]quinoline-8-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death . Additionally, the sulfonamide group can inhibit enzymes involved in critical biological processes, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: A simpler quinoline derivative with similar biological activities.
4-Hydroxyquinoline: Another quinoline derivative with comparable properties.
Quinoline-8-sulfonamide: A related compound with similar structural features.
Uniqueness
N-[2-hydroxy-4-(methylsulfanyl)butyl]quinoline-8-sulfonamide is unique due to the presence of the 2-hydroxy-4-(methylsulfanyl)butyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with biological targets and contributes to its diverse range of applications .
Properties
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-20-9-7-12(17)10-16-21(18,19)13-6-2-4-11-5-3-8-15-14(11)13/h2-6,8,12,16-17H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWXMXPDVWAANS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNS(=O)(=O)C1=CC=CC2=C1N=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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